molecular formula C21H31N7O2 B15023638 6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

Cat. No.: B15023638
M. Wt: 413.5 g/mol
InChI Key: LKZFZAYVFUGGHP-UHFFFAOYSA-N
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Description

6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the ethoxy and methyl groups, and the attachment of the morpholine-containing side chain. Common reagents used in these reactions include ethyl iodide, methyl iodide, and morpholine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. Purification steps, such as crystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, bioavailability, and biological activity. These characteristics make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H31N7O2

Molecular Weight

413.5 g/mol

IUPAC Name

6-ethoxy-4-methyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C21H31N7O2/c1-3-30-17-5-6-19-18(13-17)16(2)24-21(25-19)26-20-22-14-28(15-23-20)8-4-7-27-9-11-29-12-10-27/h5-6,13H,3-4,7-12,14-15H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

LKZFZAYVFUGGHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCCN4CCOCC4)C

Origin of Product

United States

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